molecular formula C21H18ClNO4S B2418518 4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid CAS No. 357391-80-1

4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid

Cat. No.: B2418518
CAS No.: 357391-80-1
M. Wt: 415.89
InChI Key: FUYFHTNWTAOCBS-UHFFFAOYSA-N
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Description

4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid is an organic compound with a complex structure, featuring a benzoic acid core substituted with a 5-chloro-2-methylphenyl group, a phenylsulfonyl group, and an amino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of 5-chloro-2-methylbenzoic acid, which can be synthesized from 4-chlorobenzoic acid through a series of reactions . The phenylsulfonyl group is introduced via sulfonylation reactions, and the amino-methyl linkage is formed through amination reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid has garnered attention in the scientific community due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy against various pathogens, and its implications in therapeutic contexts.

  • Molecular Formula : C21H18ClN2O4S
  • Molecular Weight : 415.89 g/mol
  • CAS Number : 357391-80-1

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. One study evaluated its efficacy against various Gram-positive bacteria and fungi, revealing the following results:

Microorganism Inhibition Zone (mm)
Enterococcus faecium15
Staphylococcus aureus9
Bacillus subtilis8
Candida albicans8

The compound showed a broader spectrum of activity against Gram-positive strains, indicating its potential as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity. In silico studies suggest that it may target specific enzymes involved in these processes, enhancing its efficacy against resistant strains .

Antibiofilm Activity

In addition to its antimicrobial properties, this compound has been assessed for its antibiofilm activity. Biofilms are clusters of microorganisms that adhere to surfaces and are notoriously difficult to eradicate. The compound exhibited moderate antibiofilm activity against Staphylococcus aureus and Enterococcus faecium, with a minimum biofilm eradication concentration (MBEC) of 125 µg/mL .

Cytotoxicity and Safety Profile

While evaluating the safety profile, the compound demonstrated moderate toxicity in aquatic models (Daphnia magna). However, it was noted that its toxicity was significantly lower compared to some related compounds. This suggests a favorable therapeutic index, making it a candidate for further development in clinical settings .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • In a controlled laboratory setting, researchers synthesized several derivatives of this compound and tested their antimicrobial activities. The results indicated that modifications in the chemical structure could enhance or reduce efficacy against specific pathogens.
  • Cytotoxicity Assessment :
    • A comparative study involving various analogs showed that while some derivatives had high cytotoxicity, the original compound maintained a balance between activity and safety, making it suitable for further pharmacological exploration .
  • In Vivo Studies :
    • Preliminary in vivo studies indicated promising results regarding the compound's ability to inhibit tumor growth in murine models, suggesting potential applications in oncology .

Properties

IUPAC Name

4-[[N-(benzenesulfonyl)-5-chloro-2-methylanilino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4S/c1-15-7-12-18(22)13-20(15)23(28(26,27)19-5-3-2-4-6-19)14-16-8-10-17(11-9-16)21(24)25/h2-13H,14H2,1H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUYFHTNWTAOCBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N(CC2=CC=C(C=C2)C(=O)O)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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